molecular formula C17H20N2O4S B2679995 N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide CAS No. 1351598-78-1

N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Cat. No. B2679995
CAS RN: 1351598-78-1
M. Wt: 348.42
InChI Key: NXIHZKUNJBMTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide” is an oxalamide derivative. Oxalamides are a class of compounds that contain a functional group with the general structure R-C(O)-NH-C(O)-R’, where R and R’ can be a variety of groups . In this case, one of the R groups is a 4-ethoxyphenyl group, and the other is a 2-hydroxy-2-(thiophen-2-yl)propyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-amino-2-(thiophen-2-yl)propan-1-ol) with an oxalic acid derivative (in this case, 4-ethoxyphenyl oxalyl chloride). This would form the oxalamide via an acylation reaction .


Molecular Structure Analysis

The molecule contains a central oxalamide group, which is a type of amide. Amides have a planar geometry around the carbonyl carbon and the nitrogen, due to the resonance of the nitrogen lone pair with the carbonyl group. This results in a partial double bond character between the nitrogen and the carbonyl carbon . The molecule also contains a phenyl ring and a thiophene ring, both of which are aromatic and contribute to the molecule’s stability .


Chemical Reactions Analysis

As an amide, the compound could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine . The aromatic rings could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As an amide, this compound is likely to form hydrogen bonds, which could make it somewhat polar and could affect its solubility in different solvents .

Scientific Research Applications

Catalysis in Organic Synthesis

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation. It facilitates the coupling reaction of (hetero)aryl chlorides and amides, including the arylation of lactams and oxazolidinones, showing broad applicability and good to excellent yields in synthesis processes (De, Yin, & Ma, 2017).

Synthetic Methodology Development

A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the versatility of these compounds in organic synthesis. The method is high yielding and offers a new route for preparing both anthranilic acid derivatives and oxalamides, highlighting its potential in synthetic organic chemistry (Mamedov et al., 2016).

Material Science and Polymer Research

Compounds related to N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide have been explored in material science. For instance, the study of azo polymers for reversible optical storage showcases the importance of such compounds in developing materials with potential applications in data storage and photonic devices, indicating the cooperative motion of polar side groups in amorphous polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Pharmaceutical Chemistry and Drug Design

While excluding specific details on drug use and side effects, it's noteworthy that related chemical structures have been involved in the design and synthesis of novel compounds for potential pharmaceutical applications. For instance, the synthesis and evaluation of novel inhibitors with specific biochemical targets illustrate the role of such compounds in drug discovery and development (Gütschow & Neumann, 1998).

Environmental Science

Research into the environmental persistence and effects of certain chemical compounds, including those structurally related to N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, underscores the importance of understanding their environmental impact and potential endocrine-disrupting properties (Guenther et al., 2002).

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-23-13-8-6-12(7-9-13)19-16(21)15(20)18-11-17(2,22)14-5-4-10-24-14/h4-10,22H,3,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIHZKUNJBMTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.